molecular formula C23H23N3O2 B14352482 4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide CAS No. 90290-94-1

4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B14352482
CAS No.: 90290-94-1
M. Wt: 373.4 g/mol
InChI Key: NQSJCZULPTWHNP-UHFFFAOYSA-N
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Description

4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyano group, a cyclohexylamino group, and a phenylprop-1-en-2-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under suitable conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with an intermediate compound.

    Formation of the Phenylprop-1-en-2-yl Group: This group can be introduced via a condensation reaction involving a phenylacetaldehyde derivative and an appropriate enamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzamide: A simpler analog with a similar benzamide core but lacking the additional functional groups.

    N-(4-Cyanophenyl)benzamide: Another related compound with a different substitution pattern on the benzamide core.

Uniqueness

4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

90290-94-1

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

4-cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H23N3O2/c24-16-18-11-13-19(14-12-18)22(27)26-21(15-17-7-3-1-4-8-17)23(28)25-20-9-5-2-6-10-20/h1,3-4,7-8,11-15,20H,2,5-6,9-10H2,(H,25,28)(H,26,27)

InChI Key

NQSJCZULPTWHNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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